AG-1288
Overview
Description
AG-1288 is a chemical compound that belongs to the class of nitrophenols It is characterized by the presence of both hydroxyl and nitro functional groups on a phenyl ring, along with a propanedinitrile moiety
Preparation Methods
The synthesis of AG-1288 typically involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
AG-1288 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AG-1288 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of AG-1288 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
AG-1288 can be compared with other nitrophenols and related compounds, such as:
3,4-Dihydroxy-5-nitrobenzaldehyde: The precursor in its synthesis.
2,4-Dinitrophenol: Another nitrophenol with different properties and applications.
Quinones: Oxidized derivatives of phenols with distinct redox properties.
Properties
IUPAC Name |
2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXOYSZHUFZKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397412 | |
Record name | AG 1288 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-73-6 | |
Record name | AG 1288 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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